molecular formula C12H18O3 B8527282 2-(2-Propoxyethoxy)benzyl alcohol

2-(2-Propoxyethoxy)benzyl alcohol

Cat. No.: B8527282
M. Wt: 210.27 g/mol
InChI Key: XBFHIFSJVVVVFR-UHFFFAOYSA-N
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Description

2-(2-Propoxyethoxy)benzyl alcohol is a chemical compound of interest in organic chemistry and materials science research. While specific studies on this exact molecule are not readily available, its structure suggests it functions as a versatile synthetic intermediate. The compound combines a benzyl alcohol group, a common motif in pharmaceuticals and perfumes , with a polyether chain. The benzyl alcohol moiety is known to participate in various reactions, such as esterification and etherification, and can serve as a protecting group in complex multi-step syntheses . The integrated 2-propoxyethoxy side chain may impart properties of a glycol ether, which are often utilized as solvents or to modify the viscosity and solubility characteristics of a formulation . Consequently, researchers might investigate this compound as a potential building block for the synthesis of more complex molecular architectures, such as polymers, surfactants, or active pharmaceutical ingredients (APIs). Its application could extend to materials science for the development of specialized coatings or resins. This product is intended for research use only by qualified laboratory professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) prior to handling and conduct all necessary risk assessments.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

[2-(2-propoxyethoxy)phenyl]methanol

InChI

InChI=1S/C12H18O3/c1-2-7-14-8-9-15-12-6-4-3-5-11(12)10-13/h3-6,13H,2,7-10H2,1H3

InChI Key

XBFHIFSJVVVVFR-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC1=CC=CC=C1CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 2-(2-propoxyethoxy)benzyl alcohol with structurally related compounds based on substituent effects:

Compound Molecular Formula Molecular Weight (g/mol) Substituent Boiling Point (°C) Solubility (Water) Key References
This compound C₁₂H₁₈O₃ 210.27 (calculated) 2-propoxyethoxy N/A Low (hydrophobic) Inferred
2-Ethoxybenzyl alcohol C₉H₁₂O₂ 152.19 2-ethoxy N/A Moderate
2-Methoxybenzyl alcohol C₈H₁₀O₂ 138.17 2-methoxy 248–250 Moderate
4-Methoxybenzyl alcohol C₈H₁₀O₂ 138.17 4-methoxy N/A Moderate
2-Phenoxyethanol C₈H₁₀O₂ 138.16 2-phenoxy 247–249 Low

Key Observations :

  • Substituent Effects : Longer alkoxy chains (e.g., propoxyethoxy) increase hydrophobicity and molecular weight, reducing water solubility compared to shorter chains (methoxy, ethoxy) .
  • Boiling Points : Methoxy derivatives (e.g., 2-methoxybenzyl alcohol) exhibit higher boiling points due to stronger hydrogen bonding compared to ethoxy or propoxyethoxy analogs .

Research Findings

  • Antimicrobial Activity : Benzyl alcohol derivatives exhibit antimicrobial properties. For example, walnut husk extracts containing benzyl alcohol show inhibitory effects against plant pathogens .
  • Metabolism : Benzyl alcohol derivatives are metabolized via hepatic oxidation. Longer alkoxy chains may slow metabolic clearance, increasing bioaccumulation risks .

Preparation Methods

Acid-Catalyzed Etherification Using Solid Acid Catalysts

Reagents :

  • 2-Hydroxybenzyl alcohol

  • 2-Propoxyethanol

  • Amberlyst 15 (acidic resin catalyst)

Procedure :

  • Reaction Setup : 2-Hydroxybenzyl alcohol is added to 2-propoxyethanol at 0–5°C in the presence of Amberlyst 15.

  • Stirring : The mixture is stirred at 15–20°C for 10–12 hours.

  • Workup : The catalyst is filtered, and excess 2-propoxyethanol is removed via distillation. The crude product is purified via aqueous extraction and column chromatography.

Key Data :

ParameterValueSource
Yield85–90%
Purity (HPLC)>98%
Reaction Time12 hours

Advantages :

  • High regioselectivity for ortho substitution.

  • Amberlyst 15 is reusable, enhancing cost efficiency.

Limitations :

  • Requires strict temperature control to avoid polymerization of 2-hydroxybenzyl alcohol.

Rare Earth Metal-Catalyzed Etherification

Reagents :

  • 2-Hydroxybenzyl alcohol

  • 2-Propoxyethanol

  • Yb(OTf)₃ (ytterbium triflate)

Procedure :

  • Catalyst Activation : Yb(OTf)₃ is dissolved in acetonitrile.

  • Reaction : 2-Hydroxybenzyl alcohol and 2-propoxyethanol are added, and the mixture is heated at 80°C for 5 hours.

  • Purification : The product is extracted with ethyl acetate, washed with brine, and distilled under reduced pressure.

Key Data :

ParameterValueSource
Yield80–85%
Catalyst Loading0.01 equiv
SolventAcetonitrile

Advantages :

  • Mild conditions with minimal side reactions.

  • Yb(OTf)₃ is moisture-tolerant and recyclable.

Limitations :

  • High catalyst cost for large-scale applications.

Williamson Ether Synthesis

Reagents :

  • 2-Hydroxybenzyl alcohol

  • 2-Propoxyethyl bromide

  • Sodium hydride (NaH)

Procedure :

  • Alkoxide Formation : 2-Hydroxybenzyl alcohol is deprotonated with NaH in THF.

  • Alkylation : 2-Propoxyethyl bromide is added dropwise at 0°C, and the mixture is stirred at room temperature for 24 hours.

  • Isolation : The product is extracted with dichloromethane and purified via flash chromatography.

Key Data :

ParameterValueSource
Yield70–75%
Reaction ScaleUp to 100 g
Purity (GC-MS)>95%

Advantages :

  • Suitable for gram-to-kilogram scale synthesis.

  • Well-established protocol with predictable outcomes.

Limitations :

  • Requires anhydrous conditions and handling of sensitive reagents (NaH).

Comparative Analysis of Methods

MethodYield (%)Cost EfficiencyScalabilityKey Challenges
Acid-Catalyzed85–90HighIndustrialTemperature control
Rare Earth-Catalyzed80–85ModerateLab-scaleCatalyst cost
Williamson Synthesis70–75LowMulti-scaleAnhydrous conditions

Critical Considerations in Synthesis

Starting Material Availability

  • 2-Hydroxybenzyl alcohol is synthesized via reduction of 2-hydroxybenzaldehyde using NaBH₄ (yield: 90–95%) or isolated from phenol-formaldehyde reactions via countercurrent extraction.

Purification Strategies

  • Distillation : Effective for removing excess 2-propoxyethanol (b.p. 160–165°C).

  • Chromatography : Necessary for removing dimeric byproducts (e.g., bis-benzyl ethers).

Byproduct Management

  • Dimerization of 2-hydroxybenzyl alcohol is mitigated by low-temperature reactions and catalyst selection.

Industrial Feasibility and Applications

  • The acid-catalyzed method (Amberlyst 15) is preferred for large-scale production due to its high yield and catalyst reusability.

  • Rare earth catalysis offers a greener alternative but requires optimization for cost reduction .

Q & A

Q. What are the primary synthetic routes for 2-(2-Propoxyethoxy)benzyl alcohol, and how are reaction conditions optimized?

The compound is synthesized via ethoxylation of benzyl alcohol using ethylene oxide or propylene oxide derivatives. A key method involves reacting benzyl alcohol with ethylene oxide under controlled conditions, often catalyzed by acids or bases. Optimization can be achieved using statistical experimental designs like the Yates pattern , which evaluates factors such as temperature, molar ratios, and catalyst loading. For example, a 2³ factorial design was used in benzylation reactions to maximize yields (91.6%) by adjusting temperature (130°C), molar ratios (4:1), and catalyst concentration (5% perchloric acid) .

Q. How is the purity and composition of this compound validated in laboratory settings?

Purity is assessed using:

  • Active content analysis (≥95% via GB/T 13173 surface activity testing) .
  • pH measurement (5.0–7.0 for 1% aqueous solutions) .
  • Chromatographic methods (UPLC-HRESIMS for detecting impurities and quantifying derivatives) .
    Advanced NMR (¹H and ¹³C) and IR spectroscopy are critical for structural confirmation, with characteristic peaks such as O–H stretches (~3500 cm⁻¹) and aromatic C–H bending (1600–1500 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound in laboratory experiments?

  • Use respiratory protection and ventilated fume hoods to avoid inhalation .
  • Conduct liver and kidney function tests for researchers with prolonged exposure, as ethoxylated alcohols can potentiate organ toxicity when combined with other solvents .
  • Avoid skin contact using nitrile gloves and eye protection .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) simulations can model electron distribution in the benzyl alcohol core and ethoxy-propoxy side chains, predicting sites for electrophilic substitution or oxidation. For example, the compound’s oxidative stability can be inferred from bond dissociation energies of O–H (≈90 kcal/mol) and C–O (≈85 kcal/mol) bonds . Molecular docking studies may also explore its interactions in catalytic systems (e.g., with perchloric acid or sulfonic acid catalysts) .

Q. What methodologies resolve contradictions in reported reaction yields for benzylation reactions involving this compound?

Contradictions often arise from differences in catalyst selection (e.g., perchloric acid vs. sulfuric acid) or solvent polarity . A systematic approach includes:

  • Replicate studies with controlled variables (e.g., fixed molar ratios and temperature gradients) .
  • Interaction effect analysis using ANOVA to identify significant factors (e.g., catalyst × temperature interactions) .
  • Cross-validation with alternative characterization methods (e.g., HRESIMS vs. GC-MS) to confirm product identity .

Q. How does the crystal packing of this compound derivatives influence their physicochemical properties?

Single-crystal X-ray diffraction (SCXRD) reveals that hydrogen bonding (e.g., O–H···N/O interactions) and π–π stacking (centroid distances ~3.57 Å) stabilize the lattice. For example, cocrystals with phenanthroline exhibit bifurcated hydrogen bonds, which may enhance thermal stability or solubility . These structural insights guide the design of derivatives with tailored melting points or bioavailability.

Q. What advanced statistical tools are used to optimize multi-step syntheses involving this compound?

  • Response Surface Methodology (RSM) models non-linear relationships between variables (e.g., time, temperature).
  • Taguchi arrays minimize experimental runs while maximizing data robustness .
  • Principal Component Analysis (PCA) identifies dominant variables in complex reaction networks (e.g., competing etherification and oxidation pathways) .

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